molecular formula C8H9NO2 B160634 3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one CAS No. 128500-36-7

3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one

Cat. No. B160634
CAS RN: 128500-36-7
M. Wt: 151.16 g/mol
InChI Key: MLRSGIVCRANQFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, has been achieved in one to two steps by utilizing a post-Ugi modification strategy . Another method involves a multicomponent synthesis .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Facile Synthesis via Oxa-Pictet–Spengler Reaction

    An intermolecular approach for constructing 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines, including 3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one, has been developed using the oxa-Pictet–Spengler reaction. This method allows one-step conversion of various aldehydes/ketones into corresponding oxazines (Ch. Raji Reddy et al., 2016).

  • Diastereoselective Synthesis

    A diastereoselective synthesis protocol has been established for producing highly substituted 1H-pyrrolo[2,1-c][1,4]oxazines, utilizing metal-free, benzoic acid-catalyzed reactions (C. S. P. Kumar et al., 2015).

  • Novel Reactions in Organic Chemistry

    Research into the reactions of various pyrrolo[2,1-c][1,4]oxazines has led to the discovery of new synthetic pathways and novel compounds, expanding the scope of organic chemistry (A. Krutošíková et al., 2001).

Biological and Medicinal Applications

  • Potential Anti-H1N1 Compounds

    Compounds structurally related to 3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one have shown activity against the influenza A virus subtype H1N1, indicating potential medicinal applications (Pei-Pei Wang et al., 2014).

  • Neuroprotective and Anti-Neuroinflammatory Properties

    Some derivatives of 1H-pyrrolo[2,1-c][1,4]oxazine have shown neuroprotective and anti-neuroinflammatory properties, suggesting their potential use in treating neurological conditions (J. Xiong et al., 2016).

properties

IUPAC Name

3-methyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-5-9-4-2-3-7(9)8(10)11-6/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRSGIVCRANQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560714
Record name 3-Methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one

CAS RN

128500-36-7
Record name 3-Methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Reactant of Route 2
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Reactant of Route 3
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Reactant of Route 4
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Reactant of Route 5
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Reactant of Route 6
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one

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